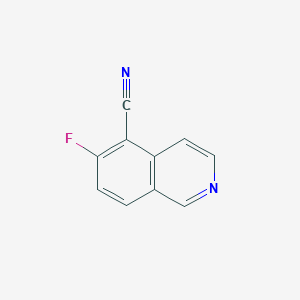

6-Fluoroisoquinoline-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of 6-Fluoroisoquinoline-5-carbonitrile can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring . This method typically requires specific reaction conditions, including the use of strong acids and refluxing conditions or dehydrating agents and dehydrogenation catalysts . Industrial production methods often involve transition metal-catalyzed synthetic approaches to ensure high efficiency and regioselectivity in the incorporation of functional groups into the isoquinoline ring system .

化学反応の分析

6-Fluoroisoquinoline-5-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

科学的研究の応用

Medicinal Chemistry

6-Fluoroisoquinoline-5-carbonitrile exhibits significant potential in drug development, particularly due to its:

- Antimicrobial Activity : It has shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties. For instance, studies have reported MIC values as low as 1 mg/L against Staphylococcus aureus and 2 mg/L against Streptococcus pneumoniae .

| Microorganism | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 5 |

| Streptococcus pneumoniae | 2 |

| Candida albicans | 20 |

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial DNA replication, similar to fluoroquinolones, which target DNA gyrase and topoisomerase IV .

Organic Synthesis

In organic chemistry, this compound serves as:

- Building Block : It is utilized in the synthesis of more complex molecules, including other fluorinated heterocycles that exhibit enhanced biological activity.

- Reagent : Employed in various organic reactions due to its reactivity stemming from both the nitrile and fluorine functionalities.

Material Science

The unique properties imparted by the fluorine atom make this compound useful in developing materials with specific characteristics:

- Light-emitting Materials : Its incorporation into polymer matrices can enhance photophysical properties, leading to applications in optoelectronics .

In Vivo Efficacy

A notable study demonstrated that this compound provided significant protection against bacterial infections in animal models. The compound exhibited a favorable therapeutic index, indicating low toxicity relative to its effective dose .

Summary of Findings

The applications of this compound span multiple scientific disciplines:

- Antibacterial Activity : Demonstrated effectiveness against a range of bacteria with promising MIC values.

- Mechanism of Action : Primarily involves enzyme inhibition related to DNA replication.

- Safety Profile : Exhibits moderate toxicity levels, suggesting a good therapeutic window for clinical use.

作用機序

The mechanism by which 6-Fluoroisoquinoline-5-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For instance, fluorinated isoquinolines are known to interact with enzymes and receptors in biological systems, leading to various biological activities .

類似化合物との比較

6-Fluoroisoquinoline-5-carbonitrile can be compared with other fluorinated isoquinolines, such as:

6-Fluoroisoquinoline: Similar in structure but lacks the carbonitrile group, which may result in different chemical reactivity and biological activity.

5-Fluoroisoquinoline: The fluorine atom is positioned differently, which can affect the compound’s properties and applications.

6-Chloroisoquinoline-5-carbonitrile: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics compared to its analogs .

生物活性

6-Fluoroisoquinoline-5-carbonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a fluorine atom and a carbonitrile group attached to an isoquinoline backbone. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be crucial for its antitumor and antimicrobial properties.

- Receptor Modulation : It may also affect receptor activity, influencing cellular signaling pathways.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. A study evaluating various fluorinated compounds reported IC50 values for different cancer cell lines, highlighting the compound's effectiveness against specific tumors.

The presence of the fluorine atom in the structure enhances its potency compared to non-fluorinated analogs.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. It demonstrated significant activity against various bacterial strains, including those resistant to conventional antibiotics.

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis (isoniazid-resistant) | <1.0 | |

| Staphylococcus aureus (MRSA) | 2.0 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Study on Antimalarial Activity

In a recent study, this compound was evaluated for its potential as an antimalarial agent. The compound was tested against Plasmodium falciparum and showed promising results with an IC50 value below 0.03 μM, indicating strong activity against malaria parasites while maintaining selectivity over human enzymes .

Evaluation Against SARS-CoV-2

Another significant area of research involves the evaluation of this compound against SARS-CoV-2. Preliminary results indicate that derivatives of this compound may inhibit viral replication effectively, with EC50 values ranging from 5.9 to 13.0 μM . This suggests potential applications in antiviral therapies.

特性

IUPAC Name |

6-fluoroisoquinoline-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-10-2-1-7-6-13-4-3-8(7)9(10)5-12/h1-4,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUJLWYTUXJGOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。